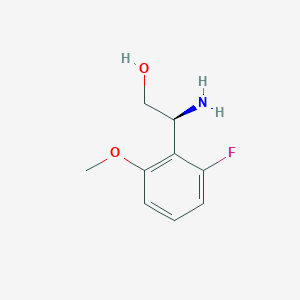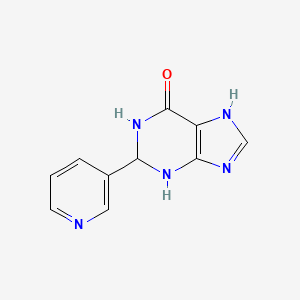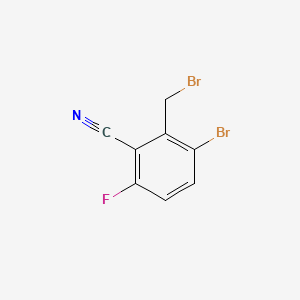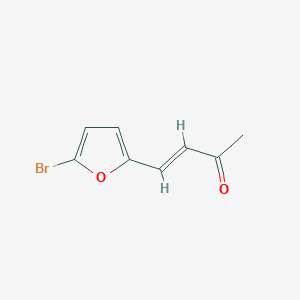
(2S)-2-amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-6-methoxybenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde group of 2-fluoro-6-methoxybenzaldehyde is reacted with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2S)-2-amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-2-(2-fluorophenyl)ethan-1-ol: Lacks the methoxy group, which may affect its binding affinity and biological activity.
(2S)-2-amino-2-(2-methoxyphenyl)ethan-1-ol: Lacks the fluoro group, which may influence its chemical reactivity and pharmacokinetic properties.
(2S)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol: Contains a chloro group instead of a fluoro group, which may alter its chemical and biological properties.
Uniqueness
The presence of both fluoro and methoxy groups in (2S)-2-amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol makes it unique, as these groups can significantly influence its chemical reactivity, binding affinity, and pharmacokinetic properties. This combination of functional groups provides a balance of hydrophobic and hydrophilic characteristics, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H12FNO2 |
|---|---|
Peso molecular |
185.20 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(2-fluoro-6-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-13-8-4-2-3-6(10)9(8)7(11)5-12/h2-4,7,12H,5,11H2,1H3/t7-/m1/s1 |
Clave InChI |
FMKRZAPKYZMIJX-SSDOTTSWSA-N |
SMILES isomérico |
COC1=C(C(=CC=C1)F)[C@@H](CO)N |
SMILES canónico |
COC1=C(C(=CC=C1)F)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15323374.png)
![3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B15323375.png)

![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B15323384.png)

![2-[(1R)-1-aminoethyl]-5-bromophenolhydrochloride](/img/structure/B15323392.png)








